Cas no 179248-78-3 (Benzene, 1-nitro-4-(phenylmethoxy)-2-(trifluoromethyl)-)

Benzene, 1-nitro-4-(phenylmethoxy)-2-(trifluoromethyl)- structure
179248-78-3 structure
Product Name:Benzene, 1-nitro-4-(phenylmethoxy)-2-(trifluoromethyl)-
CAS-nummer:179248-78-3
MF:C14H10F3NO3
MW:297.22931432724
CID:1368931
PubChem ID:53702317
Update Time:2025-04-20

Benzene, 1-nitro-4-(phenylmethoxy)-2-(trifluoromethyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzene, 1-nitro-4-(phenylmethoxy)-2-(trifluoromethyl)-
    • SCHEMBL8808389
    • BUTRFGVPQBOTEN-UHFFFAOYSA-N
    • BS-31318
    • 1-nitro-4-phenylmethoxy-2-(trifluoromethyl)benzene
    • 4-(BENZYLOXY)-1-NITRO-2-(TRIFLUOROMETHYL)BENZENE
    • 179248-78-3
    • Inchi: 1S/C14H10F3NO3/c15-14(16,17)12-8-11(6-7-13(12)18(19)20)21-9-10-4-2-1-3-5-10/h1-8H,9H2
    • InChI-sleutel: BUTRFGVPQBOTEN-UHFFFAOYSA-N
    • LACHT: FC(C1C=C(C=CC=1[N+](=O)[O-])OCC1C=CC=CC=1)(F)F

Berekende eigenschappen

  • Exacte massa: 297.0613
  • Monoisotopische massa: 297.06127767g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 3
  • Complexiteit: 350
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.6
  • Topologisch pooloppervlak: 55Ų

Experimentele eigenschappen

  • PSA: 52.37

Benzene, 1-nitro-4-(phenylmethoxy)-2-(trifluoromethyl)- Prijsmeer >>

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A2B Chem LLC
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